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Compound of Interest

Compound Name: (R)-3-Hydroxypyrrolidine

Cat. No.: B1334176

(R)-3-Hydroxypyrrolidine, a versatile chiral building block, has emerged as a pivotal
component in the synthesis of a wide array of pharmaceutical compounds. Its defined
stereochemistry and versatile functional groups make it an invaluable starting material for the
creation of enantiomerically pure active pharmaceutical ingredients (APIs), leading to safer and
more effective medications. This technical guide provides an in-depth overview of the
properties, synthesis, and applications of (R)-3-Hydroxypyrrolidine for researchers, scientists,
and drug development professionals.

The significance of chirality in drug design is paramount, as different enantiomers of a molecule
can exhibit vastly different pharmacological activities.[1][2] (R)-3-Hydroxypyrrolidine, with its
specific (R) configuration, provides a reliable scaffold for the stereoselective synthesis of
complex molecules targeting a range of therapeutic areas, including central nervous system
disorders, cardiovascular diseases, and infectious agents.[2] Its utility is further highlighted in
cutting-edge therapeutic modalities like proteolysis targeting chimeras (PROTACS), where
precise molecular architecture is crucial for efficacy.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3-Hydroxypyrrolidine and
its common salt form is essential for its effective use in synthesis. The following tables
summarize key data for both (R)-3-Hydroxypyrrolidine and its hydrochloride salt.

Table 1: Physicochemical Properties of (R)-3-Hydroxypyrrolidine
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Property Value Reference(s)
CAS Number 2799-21-5 [2]
Molecular Formula C4H9NO [3]
Molecular Weight 87.12 g/mol [3]

Clear light yellow to yellow
Appearance o ] [3]
liquid after melting

Melting Point 15°C [3]
Boiling Point 108-110 °C (8 mmHg) [3]
Density 1.078 g/mL at 20 °C [3]
Refractive Index n20/D 1.490 [3]
Specific Rotation [a]D -6.5° (c=3.5% in MeOH) [4]
Water Solubility Fully miscible [3]
Flash Point >110 °C [3]
Sensitivity Air sensitive & Hygroscopic [3]

Table 2: Physicochemical Properties of (R)-3-Hydroxypyrrolidine Hydrochloride

Property Value Reference(s)
CAS Number 104706-47-0

Molecular Formula C4H10CINO [5]1[6]
Molecular Weight 123.58 g/mol [5][6]
Appearance Solid

Melting Point 104-107 °C

Specific Rotation [a]20/D -7.6°, ¢ = 3.5 in methanol

Synthesis of (R)-3-Hydroxypyrrolidine
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The enantioselective synthesis of (R)-3-Hydroxypyrrolidine is a critical aspect of its
application. Various strategies have been developed, starting from chiral pool materials,
employing enzymatic resolutions, or utilizing asymmetric synthesis methodologies.

Synthetic Approaches

Several key strategies for the synthesis of chiral 3-hydroxypyrrolidines have been reported,
including:

o From Chiral Precursors: Natural sources like L-malic acid and L-glutamic acid have been
utilized as starting materials.[7] Another approach involves the use of chiral epichlorohydrin.

[7]

o Enzymatic and Biocatalytic Methods: Kinetic resolution using enzymes, such as lipases, can
be employed to separate enantiomers. For instance, 1-benzoylpyrrolidine can be
hydroxylated by Aspergillus spp. to yield (S)-1-benzoyl-3-pyrrolidinol with a 66%
enantiomeric excess (ee), which can be further resolved to >99% ee.[8]

o Asymmetric Synthesis: Catalytic asymmetric methods provide a direct route to
enantioenriched 3-hydroxypyrrolidines.[9][10][11]

Table 3: Comparison of Selected Synthetic Routes to Chiral 3-Hydroxypyrrolidines
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Experimental Protocols

Detailed methodologies are crucial for the successful application of (R)-3-Hydroxypyrrolidine
in research and development. Below are protocols for key transformations.

Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine
Hydrochloride from (R)-1-N-tert-butoxycarbonyl-3-
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hydroxypyrrolidine via Mitsunobu Reaction

This protocol describes the inversion of the stereocenter of a protected (R)-3-
hydroxypyrrolidine to obtain the (S)-enantiomer.[12]

Step 1: Mitsunobu Reaction

e Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (50 g, 0.267 mol), benzoic acid
(42.4 g, 0.348 mol), and triphenylphosphine (91 g, 0.348 mol) in 200 ml of dry
tetrahydrofuran under a nitrogen atmosphere.

o Cool the mixture to -10 °C with stirring.

o Slowly add diisopropyl azodicarboxylate (68.4 ml, 0.384 mol) dropwise, maintaining the
internal temperature below -5 °C. The addition should take approximately 30 minutes.

» After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and continue stirring for 12 hours.

e The crude product with the inverted configuration is used directly in the next step without
further purification.

Step 2: Hydrolysis of the Ester

e The crude product from Step 1 is subjected to hydrolysis using sodium hydroxide in a
suitable solvent to cleave the ester bond, yielding (S)-1-N-tert-butoxycarbonyl-3-
hydroxypyrrolidine.

Step 3: Deprotection

e The Boc protecting group of (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine is removed
under acidic conditions using hydrochloric acid to yield the final product, (S)-3-
hydroxypyrrolidine hydrochloride.

Protocol 2: Preparation of (R)-3-hydroxypyrrolidine from
(R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile

This protocol outlines a key hydrogenation and cyclization step followed by deprotection.[7]
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Step 1: Hydrogenation and Cyclization

Dissolve (R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile (193.6 g) in methanol.

Add a suitable metal catalyst (e.g., Raney Nickel or Palladium on carbon).

Stir the mixture under hydrogen pressure until the starting material is consumed.

Filter the reaction mixture to remove the catalyst.

Step 2: Deprotection

» Treat the filtrate with a 10% NaOH methanolic solution and stir for 7 hours.
o Concentrate the mixture under reduced pressure.

« Distill the residue under reduced pressure to obtain (R)-3-hydroxypyrrolidine (yield: 81%).

Applications in Drug Discovery

(R)-3-Hydroxypyrrolidine is a key intermediate in the synthesis of numerous pharmaceuticals.
Its incorporation can significantly influence the pharmacological profile of the final molecule.

Muscarinic Receptor Agonists

Derivatives of (R)-3-Hydroxypyrrolidine are utilized in the synthesis of selective muscarinic
M1 and M3 receptor agonists. These receptors are implicated in cognitive function and are
important targets for neurodegenerative diseases like Alzheimer's disease. The (R)-
configuration of the hydroxyl group is often critical for optimal receptor binding and biological
activity.
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Synthesis of Barnidipine

(R)-3-Hydroxypyrrolidine is a crucial chiral intermediate in the synthesis of Barnidipine, a
long-acting calcium channel blocker used for the treatment of hypertension.[12][13][14][15][16]
The synthesis involves the coupling of an appropriately substituted dihydropyridine carboxylic
acid with (S)-1-benzyl-3-hydroxypyrrolidine, which can be derived from (R)-3-
hydroxypyrrolidine.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a chiral
pyrrolidine derivative, highlighting the key stages from starting materials to the final product.
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Workflow for the Synthesis of (S)-3-Hydroxypyrrolidine HCI.
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In conclusion, (R)-3-Hydroxypyrrolidine stands as a critical and versatile chiral building block
in modern drug discovery and development. Its well-defined stereochemistry and amenability to
various chemical transformations provide a robust platform for the synthesis of enantiomerically
pure pharmaceuticals with improved therapeutic profiles. The synthetic routes and applications
outlined in this guide underscore its importance and provide a foundation for its continued use
in the creation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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